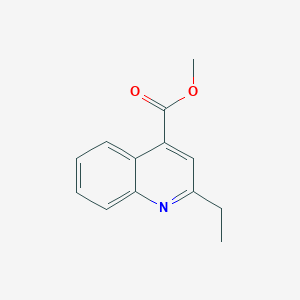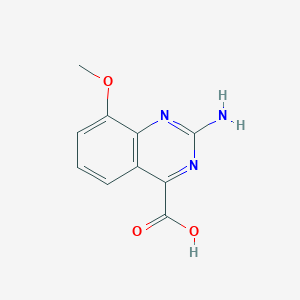
Methyl 2-ethylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-etilquinolina-4-carboxilato de metilo es un derivado de la quinolina con una fórmula molecular de C13H13NO2. Los derivados de la quinolina son conocidos por sus diversas aplicaciones en la química medicinal e industrial debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 2-etilquinolina-4-carboxilato de metilo generalmente implica la ciclización de derivados de la anilina con acetoacetato de etilo en condiciones ácidas. Un método común es la síntesis de Friedländer, que implica la condensación de 2-aminobenzofenona con acetoacetato de etilo en presencia de un catalizador ácido .
Métodos de producción industrial: La producción industrial de derivados de la quinolina a menudo emplea principios de química verde para minimizar el impacto ambiental. Métodos como la síntesis asistida por microondas, las reacciones sin disolvente y el uso de catalizadores reciclables se están adoptando cada vez más .
Análisis De Reacciones Químicas
Tipos de reacciones: El 2-etilquinolina-4-carboxilato de metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de tetrahidroquinolina.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir varios grupos funcionales en el anillo de quinolina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se introducen reactivos electrofílicos como halógenos o grupos nitro en condiciones ácidas o básicas.
Productos principales:
Oxidación: N-óxidos de quinolina.
Reducción: Derivados de tetrahidroquinolina.
Sustitución: Quinolinas halogenadas o nitro-sustituidas.
Aplicaciones Científicas De Investigación
El 2-etilquinolina-4-carboxilato de metilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de derivados de quinolina más complejos.
Biología: Estudiado por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su papel en el desarrollo de nuevos productos farmacéuticos, particularmente en la focalización de enzimas o receptores específicos.
Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 2-etilquinolina-4-carboxilato de metilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El sistema de anillos de quinolina permite que el compuesto se intercale con el ADN, inhibiendo la replicación de ciertos microorganismos o células cancerosas. Además, puede modular la actividad enzimática uniéndose a los sitios activos, alterando así las vías bioquímicas .
Compuestos similares:
Quinolina: El compuesto padre con una estructura más simple.
2-Metilquinolina: Un derivado metil-sustituido con diferente reactividad.
4-Hidroxiquinolina: Un derivado hidroxilado con actividades biológicas distintas.
Singularidad: El 2-etilquinolina-4-carboxilato de metilo destaca por su patrón de sustitución específico, que le confiere propiedades químicas y biológicas únicas. Su grupo funcional éster aumenta su solubilidad y reactividad, lo que lo convierte en un intermedio valioso en diversas rutas sintéticas .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methyl-substituted derivative with different reactivity.
4-Hydroxyquinoline: A hydroxylated derivative with distinct biological activities.
Uniqueness: Methyl 2-ethylquinoline-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ester functional group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
methyl 2-ethylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-9-8-11(13(15)16-2)10-6-4-5-7-12(10)14-9/h4-8H,3H2,1-2H3 |
Clave InChI |
WUWISTSTGSSYQA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)







![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)

